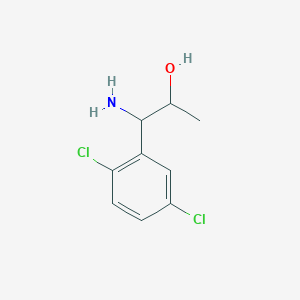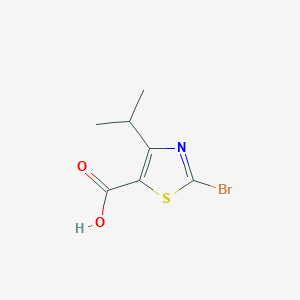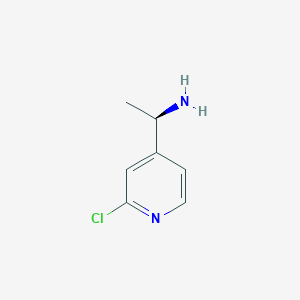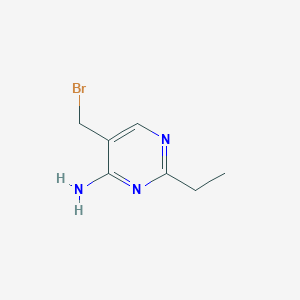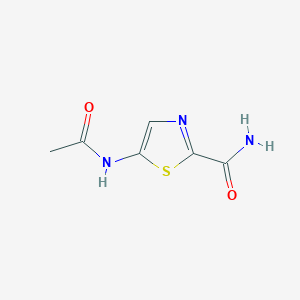
5-Acetamidothiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamidothiazole-2-carboxamide: is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamidothiazole-2-carboxamide typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. This reaction yields ethyl 2-aminothiazole-4-carboxylate, which can then be further modified to obtain this compound .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Acetamidothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Acetamidothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and antiviral properties. It is often used in the development of new drugs targeting these areas .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. These derivatives are designed to interact with specific biological targets to exert their therapeutic effects .
Industry: In the industrial sector, the compound is used in the production of dyes, biocides, and chemical reaction accelerators. Its versatility makes it a valuable component in various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Acetamidothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
- 2-Acetamidothiazole-5-carboxamide
- 2-Aminothiazole-4-carboxylate
- Benzothiazole derivatives
Comparison: Compared to these similar compounds, 5-Acetamidothiazole-2-carboxamide is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H7N3O2S |
|---|---|
Peso molecular |
185.21 g/mol |
Nombre IUPAC |
5-acetamido-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2S/c1-3(10)9-4-2-8-6(12-4)5(7)11/h2H,1H3,(H2,7,11)(H,9,10) |
Clave InChI |
JJXCKFUJSZHFNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CN=C(S1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


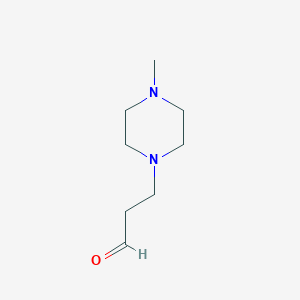
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)

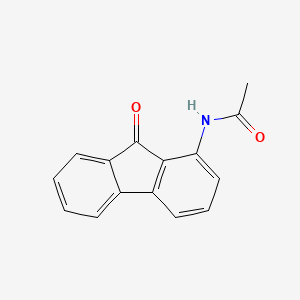
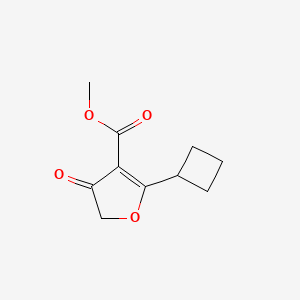

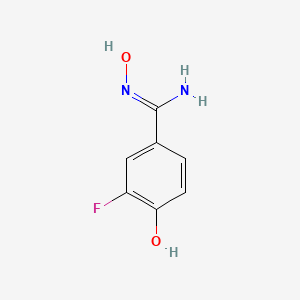
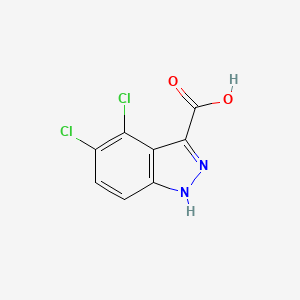
![6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13031400.png)

